

Application Note: In-Vitro Dissolution Testing Protocols for Propranolol HCl Tablets

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Compound of Interest

Compound Name:	<i>3-(Isopropylamino)-1-propanol hydrochloride</i>
CAS No.:	<i>1559062-21-3</i>
Cat. No.:	<i>B2475974</i>

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Abstract

This application note provides a detailed guide for the in-vitro dissolution testing of immediate-release (IR) propranolol hydrochloride (HCl) tablets. Propranolol HCl is a Biopharmaceutics Classification System (BCS) Class I drug, characterized by high solubility and high permeability.[1][2] For such drugs, in-vitro dissolution testing serves as a critical tool for quality control, ensuring batch-to-batch consistency and often allowing for biowaivers of in-vivo bioequivalence studies.[3][4][5] This document outlines the pharmacopeial methods, explains the scientific rationale behind the protocol design, and provides a step-by-step procedure for researchers, scientists, and drug development professionals.

Introduction to Propranolol HCl and Dissolution Testing

Propranolol hydrochloride is a non-selective beta-adrenergic blocker used in the treatment of various cardiovascular conditions such as hypertension, angina pectoris, and cardiac

arrhythmias.[2][6] The clinical efficacy of an oral solid dosage form depends on the drug dissolving from the tablet and becoming available for absorption.

The "Why" Behind the Method: As a BCS Class I drug, propranolol HCl is readily soluble in aqueous media across the physiological pH range and is well-permeated through the intestinal wall.[2][7] This means that in-vivo dissolution is not the rate-limiting step for absorption.

Therefore, the primary goal of the in-vitro dissolution test for propranolol HCl tablets is not to predict in-vivo performance (which is expected to be robust) but to serve as a crucial quality control (QC) test.[3][5] It ensures that the formulation and manufacturing process consistently produce tablets that release the drug substance in a rapid and reproducible manner, flagging any potential issues like improper formulation or manufacturing deviations.[8]

Physicochemical Properties & Test Rationale

Understanding the properties of propranolol HCl is fundamental to interpreting the dissolution protocol.

Property	Value / Classification	Significance for Dissolution Testing
BCS Class	Class I[1][2]	High solubility and permeability suggest that in-vitro dissolution is a strong indicator of consistent product quality. A biowaiver for in-vivo bioequivalence may be applicable.[4]
Aqueous Solubility	Readily soluble in water.[2]	The drug dissolves easily in aqueous media, simplifying the choice of dissolution medium. Sink conditions are easily achieved.
pKa	9.5	Propranolol is a weak base and is ionized and highly soluble in the acidic environment of the stomach.

The standard dissolution medium, 0.1 N Hydrochloric Acid (HCl), is chosen to simulate the gastric environment where the tablet first disintegrates and dissolves.[9] Given propranolol's high solubility in acidic conditions, this medium ensures rapid and complete dissolution, making the test a reliable QC tool.

Official Dissolution Methodologies

The United States Pharmacopeia (USP) provides several standardized methods for propranolol HCl tablets. The choice of method often depends on the specific product formulation. The most common methods are summarized below for comparison.

Parameter	USP Method 1	USP Method 2 (Example)
Apparatus	Apparatus 1 (Baskets)[1][10]	Apparatus 2 (Paddles)[11]
Medium	Dilute hydrochloric acid (1 in 100)[10]	0.1 N Hydrochloric Acid[11]
Volume	1000 mL[10]	500 mL[11]
Rotation Speed	100 rpm[1][10]	50 rpm[11]
Temperature	37 ± 0.5 °C[1]	37 ± 0.5 °C
Time	30 minutes[10]	30 minutes[11]
Acceptance (Q)	NLT 75% dissolved[10]	Varies by monograph, typically >80%

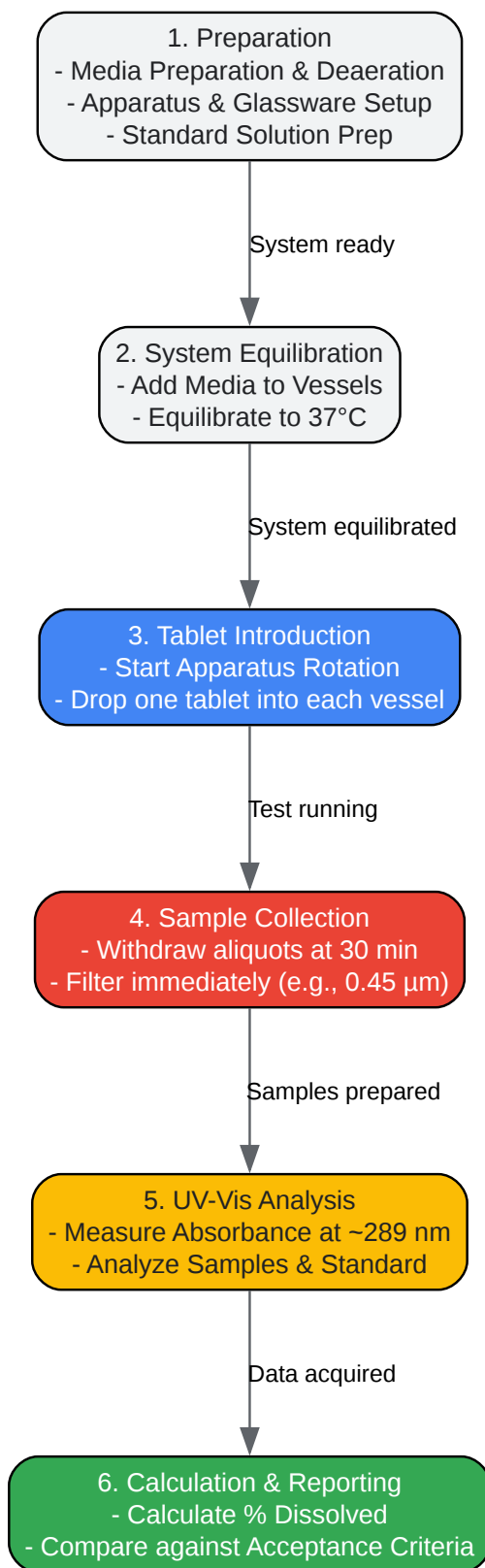
Note: This table presents common examples. Always refer to the specific and current USP monograph for the product being tested.[10][11]

Experimental Workflow and Protocol

The following sections provide a detailed, step-by-step protocol for performing a dissolution test on propranolol HCl tablets, based on a common USP paddle method.

Visualization of the Dissolution Workflow

The entire process, from preparation to final analysis, follows a systematic workflow to ensure reproducibility and accuracy.



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Caption: Workflow for Propranolol HCl Tablet Dissolution Testing.

Required Materials and Equipment

- Dissolution Test Station: USP Apparatus 2 (Paddles) with vessels, heaters, and motor.
- UV-Vis Spectrophotometer: Capable of measuring absorbance at ~289 nm.[10][11]
- Analytical Balance
- Volumetric flasks and pipettes (Class A)
- pH meter
- Filters: 0.45 μm PVDF or equivalent syringe filters.
- Reagents: Propranolol Hydrochloride RS (Reference Standard), Hydrochloric Acid (concentrated), Deionized water.

Step-by-Step Protocol

Part A: Media and Standard Preparation

- Prepare Dissolution Medium (0.1 N HCl):
 - Add ~8.3 mL of concentrated HCl to a 1000 mL volumetric flask containing ~500 mL of deionized water.
 - Dilute to volume with deionized water and mix thoroughly.
 - Rationale: This medium mimics gastric fluid and ensures high solubility of the drug.
- Deaerate the Medium:
 - Heat the medium to ~41°C while filtering under vacuum to remove dissolved gases.

- Rationale: Dissolved air can form bubbles on the tablet surface or apparatus, which can interfere with the hydrodynamics and affect the dissolution rate.
- Prepare Standard Solution (Example: for a 40 mg tablet):
 - Accurately weigh ~20 mg of Propranolol HCl RS into a 250 mL volumetric flask.
 - Dissolve in and dilute to volume with the 0.1 N HCl dissolution medium. This yields a concentration of 0.08 mg/mL.
 - Further dilute 5.0 mL of this solution to 50.0 mL with the medium to obtain a final concentration of 0.008 mg/mL. This corresponds to 100% dissolution of a 40 mg tablet in 500 mL.
 - Rationale: The standard solution is used as a reference point to calculate the concentration of the unknown samples based on their absorbance.

Part B: Dissolution Test Execution

- Apparatus Setup:
 - Set up the USP Apparatus 2 (Paddles). Ensure the paddles are at the correct height (25 ± 2 mm from the bottom of the vessel).
 - Place 500 mL of the deaerated 0.1 N HCl into each vessel.
 - Cover the vessels and allow the medium to equilibrate to 37 ± 0.5 °C.[1]
- Test Initiation:
 - Set the paddle rotation speed to 50 rpm.[11]
 - Carefully drop one propranolol HCl tablet into each vessel. Start the timer immediately.
- Sampling:
 - At the 30-minute time point, withdraw an aliquot (e.g., 10 mL) from each vessel from a zone midway between the surface of the medium and the top of the paddle, not less than

1 cm from the vessel wall.

- Immediately filter each sample through a 0.45 µm syringe filter, discarding the first few mL of filtrate.
- Rationale: Filtration removes undissolved excipients that could interfere with the UV measurement. Discarding the initial filtrate prevents drug adsorption onto the filter material from affecting the result.

Part C: Sample Analysis and Calculation

- UV-Vis Measurement:
 - Set the spectrophotometer to measure absorbance at the wavelength of maximum absorbance, approximately 289 nm.^{[1][11]} Use the dissolution medium as the blank.
 - Measure the absorbance of the Standard solution and each filtered sample solution.
- Calculation:
 - Calculate the percentage of the labeled amount of propranolol HCl dissolved using the following formula:

$$\% \text{ Dissolved} = (AU / AS) \times CS \times V \times (1 / L) \times 100$$

Where:

- AU = Absorbance of the sample solution
- AS = Absorbance of the standard solution
- CS = Concentration of the standard solution (in mg/mL)
- V = Volume of the dissolution medium in the vessel (in mL, e.g., 500)
- L = Label claim of the tablet (in mg, e.g., 40)

Data Interpretation and Acceptance Criteria

The results from the dissolution test are compared against the specifications outlined in the relevant pharmacopeial monograph. For immediate-release tablets like propranolol HCl, a typical specification is a Q value, which is the percentage of the labeled amount of drug dissolved in a given time. For example, a common acceptance criterion is "Not less than 75% (Q) of the labeled amount of C₁₆H₂₁NO₂·HCl is dissolved in 30 minutes".^[10]

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